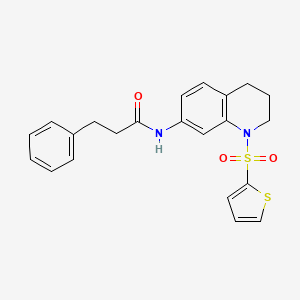

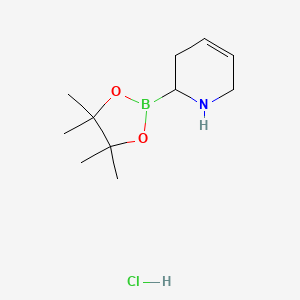

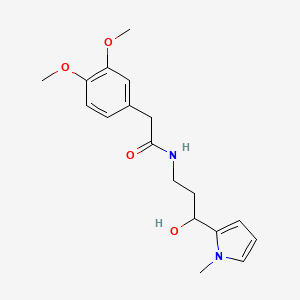

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine

カタログ番号 B2498371

CAS番号:

1353985-57-5

分子量: 334.055

InChIキー: WQGVRSFFTWZNBZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” is a bromopyridine derivative . It has a molecular weight of 241.13 . The compound is related to other bromopyridine derivatives such as “2-Bromo-6-methylpyridine” and "2-(Bromomethyl)pyridine" .

Molecular Structure Analysis

The InChI code for “2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” is "1S/C10H13BrN2/c11-9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2" . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” are not found in the search results, bromopyridine derivatives are known to participate in various chemical reactions. For example, “2-(Bromomethyl)pyridine” participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .Physical And Chemical Properties Analysis

“2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine” has a molecular weight of 241.13 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not available in the search results.科学的研究の応用

Chemical Reactions and Synthesis

- 2-Bromo-6-ethoxypyridine reacts with lithium piperidide in piperidine, leading to the substitution of substituents by the piperidino group without rearrangements. This process was explored to understand the reactions of bromoethoxypyridines with lithium piperidide, shedding light on the potential applications of related compounds in chemical synthesis and reactions (Plas, Hijwegen & Hertog, 2010).

Novel Compound Formation

- The compound 2-(bromomethyl)piperidine reacted with methyl and ethyl acrylate to form 3-[2-(bromomethyl)piperidin-1-yl]propanoates and 3-[2-(2-bromoethyl)piperidin-1-yl]propanoates, which were then used to synthesize novel compounds like 2-(methoxycarbonyl)indolizidine. These steps highlight the compound's role in the synthesis of potentially pharmacologically active molecules (D’hooghe, Tehrani, Buyck & Kimpe, 2009).

Coordination Chemistry

- The compound 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine and related chemicals have been used in studying the coordination chemistry of metals. For instance, the synthesis and characterization of copper(II) complexes with pyrazolylpyridines derived from bromomethylated pyridines led to insights into the bidentate coordination mode and monometallic compound formation (Majumder et al., 2016).

Ligand Synthesis

- The compound has been employed in the synthesis of complex ligands. For example, the reaction of 4-bromomethyl-2,6-bis(pyrazol-1-yl)pyridine with dipicolylamine yielded a ligand that, when treated with palladium or platinum, formed compounds whose metal center is bound by the dipicolylamino moiety. Such ligands are important in the study of metal complexes and their properties (Tovee et al., 2010).

Synthesis of Pharmaceutical Intermediates

- The compound has been utilized in the synthesis of various pharmaceutical intermediates, demonstrating its importance in drug development and synthesis of complex organic molecules. This includes intermediates for ligands and antagonists used in biological studies and potential therapeutic agents (Bi, 2014).

特性

IUPAC Name |

2-bromo-6-[3-(bromomethyl)piperidin-1-yl]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Br2N2/c12-7-9-3-2-6-15(8-9)11-5-1-4-10(13)14-11/h1,4-5,9H,2-3,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGVRSFFTWZNBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC(=CC=C2)Br)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

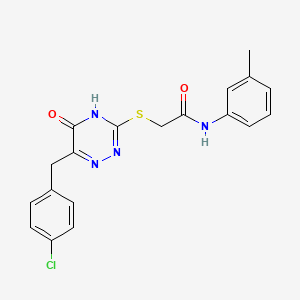

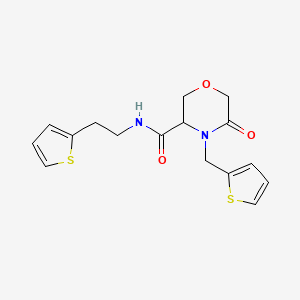

![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)

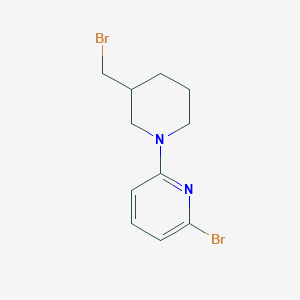

![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)

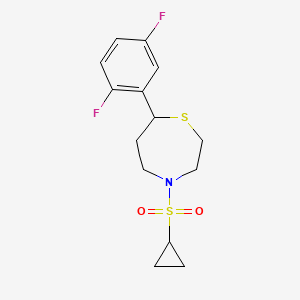

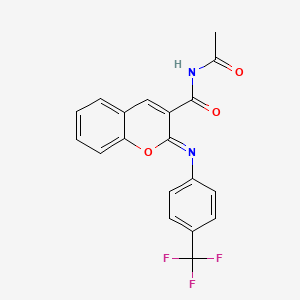

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

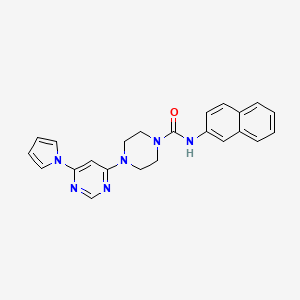

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)